
(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
Overview
Description
(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The structure of this compound features a benzofuran core with a benzylidene group at the 2-position and a furan-2-carboxylate moiety at the 6-position.
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and the nature of its targets.
Biochemical Pathways
Furan derivatives can influence a variety of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathways affected.
Pharmacokinetics
The pharmacokinetic properties of furan derivatives can vary widely depending on their specific structures . These properties can significantly impact the bioavailability of the compound.
Result of Action
Furan derivatives are known to have a wide range of biological and pharmacological effects . The specific effects would depend on the compound’s targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of benzofuran-3-one with benzaldehyde under basic conditions to form the benzylidene derivative. This intermediate can then be esterified with furan-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the benzofuran or furan rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate serves as a valuable intermediate for the construction of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block in synthetic chemistry.
Biology and Medicine
This compound has shown potential in medicinal chemistry due to its biological activities. It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the materials science field, this compound can be used in the synthesis of novel polymers and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl acetate
- 2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate
- 2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate
Uniqueness
What sets (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate apart from similar compounds is its specific combination of benzofuran and furan-2-carboxylate moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Biological Activity
(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a synthetic compound belonging to the family of benzofuran derivatives. Its unique structural features, including a benzylidene moiety and a dihydrobenzofuran core, suggest significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure can be represented as follows:
This compound features:
- A benzylidene group which enhances its reactivity.
- A dihydrobenzofuran core that contributes to its stability.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound are summarized below.
Antibacterial Activity
Studies have shown that benzofuran derivatives possess significant antibacterial properties. For instance, similar compounds have demonstrated effectiveness against multi-drug resistant bacteria such as Staphylococcus aureus and Acinetobacter baumannii. Notably, (Z)-2-benzylidene derivatives have been linked to:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
(Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | S. aureus MRSA | 2 μg/mL |
(Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | A. baumannii MDR | 16 μg/mL |
These findings suggest that (Z)-2-benzylidene-3-oxo derivatives could be effective in treating infections caused by resistant strains.
Antifungal Activity
While the antibacterial properties are promising, the antifungal activity of related compounds has been less pronounced. For example, studies indicated that certain benzofuran derivatives did not show significant activity against fungal strains like Candida albicans or Cryptococcus neoformans .
Anticancer Potential
Research into the anticancer effects of benzofuran derivatives is ongoing. Compounds with structural similarities have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The mechanism of action for (Z)-2-benzylidene derivatives typically involves interaction with specific molecular targets within bacterial cells or cancerous tissues. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Interaction : It can bind to receptors that modulate cellular signaling pathways critical for growth and survival.
Case Studies
- Antibacterial Efficacy : A study demonstrated that a related compound showed over 90% inhibition of bacterial growth at low concentrations against MRSA strains . This highlights the potential for developing new antibiotics from this class of compounds.
- Anticancer Activity : In vitro studies using cancer cell lines showed that certain benzofuran derivatives led to a significant reduction in cell viability, suggesting their potential as chemotherapeutic agents .
Properties
IUPAC Name |
[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5/c21-19-15-9-8-14(24-20(22)16-7-4-10-23-16)12-17(15)25-18(19)11-13-5-2-1-3-6-13/h1-12H/b18-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZYGYFWSOTOHA-WQRHYEAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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